1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride
CAS No.: 169452-20-4
Cat. No.: VC0070059
Molecular Formula: C11H17Cl2FN2
Molecular Weight: 267.1704832
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 169452-20-4 |
---|---|
Molecular Formula | C11H17Cl2FN2 |
Molecular Weight | 267.1704832 |
IUPAC Name | 1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C11H15FN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H |
SMILES | C1CN(CC1N)CC2=CC(=CC=C2)F.Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Identity
1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride consists of a pyrrolidine ring with an amine group at the 3-position and a 3-fluorobenzyl substituent attached to the nitrogen atom of the pyrrolidine ring. The compound exists as a dihydrochloride salt, which contributes to its stability and solubility characteristics. The parent compound of this salt is 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine (identified as CID 16244574 in chemical databases) .
Physical and Chemical Properties
The compound possesses a molecular weight of 267.17 g/mol as computed by PubChem 2.1 . The presence of the fluorine atom at the meta position of the benzyl group confers specific electronic properties to the molecule, potentially influencing its reactivity and binding characteristics. The dihydrochloride salt formation alters the compound's physical properties, typically enhancing water solubility while reducing solubility in non-polar solvents.
Table 1: Fundamental Properties of 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride
Property | Value |
---|---|
Molecular Formula | C11H17Cl2FN2 |
Molecular Weight | 267.17 g/mol |
Parent Compound | 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine |
Creation Date | 2011-10-30 |
Last Modified | 2025-03-01 |
Nomenclature and Identification
IUPAC Name and Alternative Nomenclature
The IUPAC name for the compound is 1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride, which was computed using Lexichem TK 2.7.0 . This systematic name precisely describes the molecular structure according to international chemical naming conventions.
Identifiers and Registry Numbers
The compound can be uniquely identified through various standardized codes and registry numbers used in chemical databases and literature.
Table 2: Chemical Identifiers for 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride
Identifier Type | Value |
---|---|
CAS Registry Number | 169452-20-4 |
PubChem CID | 53422103 |
DSSTox Substance ID | DTXSID60697955 |
Wikidata | Q82627993 |
InChIKey | VVEMQTUYEIOTKR-UHFFFAOYSA-N |
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and chemical catalogs:
Table 3: Recognized Synonyms for 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride
Synonym |
---|
1-(3-FLUORO-BENZYL)-PYRROLIDIN-3-YLAMINE DIHYDROCHLORIDE |
1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride |
1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
1-(3-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride |
(S)-1-(3-Fluorobenzyl)pyrrolidin-3-amine,2HCl |
1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) |
All of these synonyms refer to the same chemical entity, though some may indicate specific stereochemical configurations .
Structural Representations
Chemical Notations
The structure can be represented using various chemical notation systems that enable computational processing and database searching:
Table 4: Structural Notations for 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride
Notation Type | Value |
---|---|
InChI | InChI=1S/C11H15FN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H |
SMILES | C1CN(CC1N)CC2=CC(=CC=C2)F.Cl.Cl |
These notation systems provide a standardized way to represent the compound's structure in chemical databases and computational chemistry applications .
Related Compounds and Structural Analogs
Structurally Similar Compounds
Several compounds share structural similarities with 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride, particularly other substituted pyrrolidine derivatives:
Table 5: Structurally Related Compounds
Compound | CAS Number | Similarity |
---|---|---|
(R)-Pyrrolidin-3-amine dihydrochloride | 116183-81-4 | 1.00 |
(S)-Pyrrolidin-3-amine dihydrochloride | 116183-83-6 | 1.00 |
N,N-Dimethylpyrrolidin-3-amine dihydrochloride | 50534-42-4 | 0.88 |
(R)-Dimethylpyrrolidin-3-yl-amine dihydrochloride | 864448-61-3 | 0.88 |
(R)-1,3'-Bipyrrolidine dihydrochloride | 913702-34-8 | 0.88 |
The similarity values indicate the structural relationship between these compounds and the target molecule .
Synthetic Approaches and Reaction Chemistry
Reaction Conditions for Related Compounds
Related pyrrolidine derivatives have been synthesized using the following conditions:
Table 6: Representative Reaction Conditions for Related Pyrrolidine Compounds
Starting Material | Reagents | Conditions | Result | Yield |
---|---|---|---|---|
(S)-3-aminopyrrolidine dihydrochloride | Na2CO3, Boc2O | MeOH, 0°C, 3h | Boc-protected derivative | 78% |
Compound 4a | (R)-3-aminopyrrolidine dihydrochloride, K2CO3 | DMF, 75°C, 6h | Coupling product | 70% |
These conditions demonstrate the reactivity profile of the pyrrolidine core and provide insights into potential synthetic approaches for the target compound .
Protecting Group Strategies
The synthesis of structurally related compounds often employs protection-deprotection strategies to manage the reactivity of functional groups. For instance, in the synthesis of chiral pyrrolidine inhibitors, researchers have reported:
This approach highlights the importance of selecting appropriate protecting groups when working with multifunctional molecules like 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride.
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